molecular formula C14H11N3O3S2 B2516066 N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide CAS No. 477511-58-3

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide

Cat. No.: B2516066
CAS No.: 477511-58-3
M. Wt: 333.38
InChI Key: VVMFXNNHONYBMA-CCEZHUSRSA-N
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Description

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a nitrothiophene carboxamide derivative featuring a benzothiazole scaffold.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-8-3-4-9-11(7-8)22-14(16(9)2)15-13(18)10-5-6-12(21-10)17(19)20/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMFXNNHONYBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with 5-nitrothiophene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound contains a 5-nitrothiophene-2-carboxamide backbone fused to a 3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene group. Key comparisons with similar compounds include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents/Modifications Biological Target
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide (Target) Nitrothiophene-carboxamide Benzothiazolylidene with 3,6-dimethyl groups Antibacterial (inferred)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitrothiophene-carboxamide Thiazole ring linked to 3-methoxy-4-(trifluoromethyl)phenyl Antibacterial
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitrothiophene-carboxamide Thiazole ring linked to 3,5-difluorophenyl Antibacterial
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide Benzodioxole and imidazole moieties Antifungal

Key Observations :

  • Substituents like trifluoromethyl (in ) or benzodioxole (in ) enhance bioactivity via electron-withdrawing effects or improved lipophilicity.

Key Observations :

  • HATU-mediated coupling in DCM is standard for nitrothiophene carboxamides , while DMF with carbodiimide is preferred for hydrazinecarboxamides .
  • Purity variations (42% vs. 99.05% in ) highlight the impact of substituents on reaction efficiency.
Table 3: Bioactivity and Physical Properties
Compound Name Molecular Formula Molecular Weight Biological Activity Notes
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C16H10F3N3O4S2 429.39 g/mol Narrow-spectrum antibacterial Lower purity may limit efficacy
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C14H7F2N3O3S2 375.35 g/mol Potent antibacterial High purity (99.05%)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide C20H16ClN5O3 421.83 g/mol Antifungal (broad-spectrum) Crystal structure resolved

Key Observations :

  • Fluorinated analogs (e.g., 3,5-difluorophenyl in ) exhibit higher antibacterial potency, likely due to enhanced membrane penetration.
  • The antifungal compound demonstrates the importance of crystallography (P21/c space group, β = 100.774°) in confirming stereochemistry and stability.

Computational and Crystallographic Insights

  • Hydrogen Bonding : emphasizes hydrogen bonding’s role in crystal packing and stability. The antifungal compound likely utilizes N–H···O and C–H···π interactions for stabilization, akin to patterns observed in nitrothiophene derivatives.
  • DFT Calculations : For compound , density functional theory (DFT) revealed frontier molecular orbitals (HOMO-LUMO) governing electronic properties, a method applicable to the target compound for predicting reactivity .
  • Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography, suggesting their utility in resolving the target compound’s structure .

Biological Activity

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, and mechanisms of action based on diverse research sources.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a unique structure that contributes to its biological properties. Its molecular formula is C12H10N4O2SC_{12}H_{10}N_4O_2S, and it features both a benzothiazole ring and a nitrothiophene moiety.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
  • Nitrothiophene Synthesis : The nitrothiophene component is synthesized from appropriate precursors through condensation reactions under acidic or basic conditions.
  • Coupling Reaction : Finally, the benzothiazole and nitrothiophene structures are coupled using dehydrating agents to form the desired compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated an IC50 value of approximately 27.6 μM against this aggressive breast cancer cell line, indicating potent cytotoxic activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary evaluations have suggested effectiveness against a range of bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli10 μg/mL
Pseudomonas aeruginosa20 μg/mL

These results highlight its potential as a therapeutic agent in treating infections caused by resistant strains .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of the benzothiazole moiety may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of related compounds and evaluated their biological activities against various cancer cell lines. The findings revealed that modifications on the benzothiazole ring significantly influenced anticancer potency .

Another important study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics .

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